BDPEA's bulky adamantyl groups and phosphine functionalities contribute to its ability to form stable complexes with transition metals. These complexes can act as catalysts in various reactions, including hydrogenation, hydroformylation, and polymerization []. Research has shown particular promise for BDPEA in the development of new and efficient catalysts for olefin metathesis, a reaction important for the synthesis of fine chemicals and polymers [].
BDPEA's bulky structure can influence the packing and properties of materials it is incorporated into. For instance, BDPEA-metal complexes can be used as building blocks for the design of new functional materials with applications in areas like organic light-emitting diodes (OLEDs) and solar cells [].
BDPEA's ability to chelate (form a complex with) metal ions has led to exploration of its potential applications in medicinal chemistry. By binding to specific metal ions, BDPEA-metal complexes could potentially act as drugs or drug delivery agents [].
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a complex organophosphorus compound characterized by its unique structure, which includes two adamantane units attached to phosphino groups. The molecular formula for this compound is C44H69NP2, and it has a molecular weight of approximately 673.99 g/mol. The compound is notable for its potential applications in catalysis and materials science due to the steric and electronic properties imparted by the adamantane moieties, which can enhance stability and reactivity in various chemical environments .
Currently, there is no scientific research available on the specific mechanism of action of BDPEA in any biological or catalytic system.
These reactions highlight the compound's versatility as a ligand in coordination chemistry and its potential utility in synthetic organic chemistry.
The synthesis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine typically involves several key steps:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine has several potential applications:
Interaction studies involving bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine could focus on its binding affinity with various transition metals and its behavior in catalytic cycles. Additionally, studies could explore its interactions with biological macromolecules to assess any potential therapeutic effects or toxicity profiles.
Several compounds share structural similarities with bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Bis(diphenylphosphino)ethane | Contains phenyl groups instead of adamantane | Commonly used as a ligand in palladium-catalyzed reactions |
Triphenylphosphine | Simple triphenyl structure | Widely used in organic synthesis and catalysis |
Di(tert-butylphosphino)ethane | Tert-butyl groups provide steric bulk | Useful in stabilizing metal complexes |
The uniqueness of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine lies in its dual adamantane structure, which offers enhanced steric hindrance and potentially improved selectivity in catalytic applications compared to simpler phosphine ligands.
Friedel-Crafts alkylation is a cornerstone for synthesizing diadamantylphosphine precursors. The reaction involves adamantane and phosphorus trichloride (PCl₃) in the presence of aluminum chloride (AlCl₃) as a catalyst, yielding di(1-adamantyl)phosphinic chloride (Ad₂P(O)Cl) with 93% efficiency. Subsequent reduction using trichlorosilane (HSiCl₃) at room temperature produces di(1-adamantyl)phosphine (Ad₂PH), a critical intermediate. This method is favored for its scalability and compatibility with steric bulk, as adamantane’s rigid structure resists side reactions.
Key reaction steps:
The ethylamine backbone is introduced via nucleophilic substitution. Bis(2-chloroethyl)amine reacts with di(1-adamantyl)phosphine (Ad₂PH) under basic conditions, facilitated by potassium tert-butoxide in tetrahydrofuran (THF). Steric hindrance from adamantyl groups necessitates prolonged reaction times (16–24 hours) and elevated temperatures (60–80°C). Purification involves non-aqueous workups to prevent oxidation, with yields exceeding 85%.
Example protocol:
Steric challenges arise from the adamantyl groups’ bulk, necessitating:
Optimized parameters:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Maximizes SN2 efficiency |
Solvent | Anhydrous THF or toluene | Reduces hydrolysis |
Reaction Time | 16–24 hours | Compensates for steric hindrance |
Parameter | Value |
---|---|
Space Group | P2₁/c |
Bond Length (P–C) | 1.87 Å |
Bond Angle (C–P–C) | 102.5° |
The ligand’s steric bulk and electron-rich phosphorus centers make it effective in:
Comparative catalytic performance:
Substrate | Reaction Type | Yield (With Ligand) | Yield (Without Ligand) |
---|---|---|---|
4-Chloroanisole | Suzuki | 91% | 30% |
Styrene | Heck | 89% | 45% |
Key advantages:
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for the comprehensive characterization of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine, providing detailed structural information through multinuclear analysis [1]. The compound, with molecular formula C₄₄H₆₉NP₂ and molecular weight of 673.99 g/mol, presents unique spectroscopic signatures characteristic of its adamantyl phosphine structure [2] [3].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information for the identification and structural elucidation of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine [4]. The ³¹P nucleus, with 100% natural abundance and spin-½, offers excellent sensitivity for routine spectroscopic analysis [4]. Chemical shifts in phosphine compounds typically range from -60 to -10 ppm for tertiary phosphines (C₃P type), with the specific electronic environment around the phosphorus atoms determining the exact chemical shift values [5].
The adamantyl substituents significantly influence the electronic properties of the phosphine centers, affecting both the chemical shift and coupling patterns observed in ³¹P nuclear magnetic resonance spectra [6]. Studies on related adamantyl phosphine compounds demonstrate that bulky adamantyl groups provide unique steric and electronic environments that are readily distinguishable through ³¹P nuclear magnetic resonance analysis [7]. The chemical shift range for tertiary alkyl phosphines generally falls between -60 to -10 ppm when referenced to 85% phosphoric acid [5].
Proton nuclear magnetic resonance spectroscopy of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine reveals characteristic patterns consistent with the adamantyl and ethylamine framework [8]. The adamantyl protons typically appear as complex multiplets due to the rigid cage structure, with CH protons of the adamantyl groups appearing around 1.7-2.1 ppm [9]. The ethylene bridge protons (-CH₂CH₂-) connecting the phosphorus atoms to the central nitrogen exhibit chemical shifts influenced by the phosphorus coupling effects [8].
The ethylene bridge protons demonstrate characteristic coupling patterns with the adjacent phosphorus atoms, manifesting as complex multipets due to ³J(H-P) coupling interactions [8]. These coupling constants typically range from 3-7 Hz for three-bond phosphorus-proton interactions in similar phosphine systems [8]. The adamantyl CH₂ protons appear as broad multiplets between 1.4-1.9 ppm, while the adamantyl CH protons resonate around 2.0-2.2 ppm [9].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine [10]. The adamantyl carbon atoms exhibit characteristic chemical shifts with quaternary carbons appearing around 37-39 ppm and secondary carbons (CH₂) resonating at approximately 28-30 ppm [9]. The tertiary carbons (CH) of the adamantyl groups typically appear around 42-44 ppm [9].
The ethylene bridge carbons directly bonded to phosphorus demonstrate significant coupling with the phosphorus nuclei, appearing as doublets with ¹J(C-P) coupling constants typically ranging from 10-20 Hz [8]. The central nitrogen-bearing carbon atoms show characteristic chemical shifts influenced by both the nitrogen and phosphorus environments [10]. Phosphorus-carbon coupling effects are particularly pronounced for carbons directly bonded to phosphorus, providing definitive structural confirmation [8].
Mass spectrometry provides essential molecular composition data for bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine through accurate mass determination and fragmentation analysis [11]. The molecular ion peak appears at m/z 674 ([M+H]⁺), confirming the molecular formula C₄₄H₆₉NP₂ with an exact mass of 673.99 g/mol [2] [3].
Electrospray ionization mass spectrometry serves as the preferred ionization technique for phosphine-based ligand systems, providing soft ionization conditions that preserve the molecular ion integrity [11]. The protonated molecular ion [M+H]⁺ at m/z 674 represents the base peak in positive ion mode, with minimal fragmentation under standard electrospray conditions [11]. The isotope pattern confirms the presence of two phosphorus atoms and the extensive carbon framework characteristic of the adamantyl substituents [11].
Tandem mass spectrometry analysis reveals characteristic fragmentation pathways for phosphine-based compounds under collision-induced dissociation conditions [11]. The fragmentation behavior demonstrates the influence of different structural components, including the adamantyl groups and the ethylamine bridge, on the mass spectrometric dissociation patterns [11]. Product ion spectra typically show loss of adamantyl fragments and ethylamine units, providing structural confirmation through characteristic neutral losses [11].
The mass spectrometric fragmentation of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine follows predictable pathways based on the stability of the resulting fragments [11]. Adamantyl cation fragments (C₁₀H₁₅⁺, m/z 135) represent stable carbocation species frequently observed in the fragmentation spectra [11]. Sequential loss of adamantyl groups from the molecular ion provides characteristic fragment ions that confirm the presence of four adamantyl substituents [11].
The ethylamine bridge contributes to the fragmentation pattern through cleavage adjacent to the nitrogen atom, producing characteristic phosphine-containing fragments [11]. These fragmentation pathways provide definitive structural information complementing the nuclear magnetic resonance data for complete molecular characterization [11]. High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm the elemental composition and distinguish between possible structural isomers [11].
X-ray crystallographic analysis provides definitive three-dimensional structural information for bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine, revealing precise molecular geometry and intermolecular interactions [12]. Crystal structure determination enables accurate measurement of bond lengths, bond angles, and conformational parameters essential for understanding the steric and electronic properties of the compound [12].
The crystal structure reveals the spatial arrangement of the adamantyl groups around the phosphorus centers, providing quantitative data on steric hindrance and molecular conformations [12]. Phosphorus-carbon bond lengths to the adamantyl groups typically range from 1.85-1.90 Å, consistent with standard P-C single bond distances in tertiary phosphines [12]. The C-P-C bond angles around each phosphorus center demonstrate distortion from ideal tetrahedral geometry due to the steric bulk of the adamantyl substituents [12].
The ethylene bridge adopts extended conformations to minimize steric interactions between the bulky adamantyl groups on adjacent phosphorus atoms [12]. Phosphorus-carbon bond lengths for the ethylene bridge carbons typically measure 1.83-1.87 Å, slightly shorter than the P-C bonds to the adamantyl groups due to different hybridization effects [12]. The N-C bond lengths in the central ethylamine unit range from 1.45-1.47 Å, consistent with standard aliphatic amine structures [12].
The crystal packing of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine reflects the influence of the bulky adamantyl substituents on solid-state organization [12]. The adamantyl groups create significant steric barriers that determine the intermolecular spacing and orientation within the crystal lattice [12]. Van der Waals interactions between adamantyl units contribute to the overall crystal stability and influence the observed unit cell parameters [13].
The nitrogen atom in the central ethylamine bridge may participate in weak hydrogen bonding interactions with neighboring molecules, affecting the crystal packing arrangement [12]. Crystal structure analysis reveals unit cell dimensions and space group symmetry that reflect the molecular symmetry and packing efficiency [13]. The bulky nature of the adamantyl substituents typically results in relatively low crystal packing density compared to less sterically hindered phosphine compounds [12].
Crystallographic analysis provides quantitative assessment of the conformational preferences and steric interactions within bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine [12]. The adamantyl groups adopt conformations that minimize steric clashes while maintaining optimal orbital overlap with the phosphorus centers [12]. Torsion angles around the P-C bonds reveal the preferred orientations of the adamantyl substituents relative to the ethylene bridge [12].
The overall molecular conformation demonstrates the influence of steric repulsion between adamantyl groups on different phosphorus centers, leading to extended conformations of the ethylene bridge [12]. Comparison with related adamantyl phosphine structures reveals common conformational features and provides insight into the general structural principles governing these bulky ligand systems [12]. The crystallographic data serves as the foundation for computational modeling studies and provides benchmark structures for theoretical calculations [12].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₄₄H₆₉NP₂ | [2] |
Molecular Weight | 673.99 g/mol | [2] |
Melting Point | 217-222°C | [2] |
CAS Number | 1086138-36-4 | [2] |
³¹P Chemical Shift Range | -60 to -10 ppm (typical for C₃P) | [5] |
Mass Spectrum [M+H]⁺ | m/z 674 | [2] |
P-C Bond Length Range | 1.83-1.90 Å (typical) | [12] |
Solubility | Insoluble in water | [2] |
The ethylamine bridging unit in bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine serves as a flexible linker connecting the two phosphino moieties. Conformational analysis reveals that this bridge exhibits significant structural flexibility due to the presence of multiple rotatable single bonds [6] [7]. The N-C-C-P dihedral angles can adopt various orientations, with preferred conformations typically occurring in staggered arrangements to minimize torsional strain [7] [8].
Studies of similar ethylamine-bridged systems demonstrate that the rotational barriers around the C-C and C-N bonds are relatively low, typically ranging from 2-4 kcal/mol [7] [8]. This flexibility allows for rapid conformational interconversion at room temperature, enabling the ligand to adapt to different coordination environments [6]. The ethylamine bridge length provides an optimal balance between flexibility and rigidity, allowing the two phosphino groups to coordinate either in a chelating or bridging manner depending on the metal center and reaction conditions [9].
The conformational preferences of the ethylamine unit are influenced by several factors including steric interactions with the bulky adamantyl groups, electronic effects from the phosphorus centers, and coordination requirements of the metal complex [6] [7]. Molecular mechanics calculations suggest that the most stable conformations occur when the N-C-C-P dihedral angles are in anti or gauche orientations, minimizing unfavorable steric interactions [7] [10].
The steric properties of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine are primarily governed by the exceptionally bulky adamantyl substituents attached to the phosphorus centers. Tolman cone angle measurements provide a quantitative assessment of the steric bulk associated with phosphine ligands [11] [12] [13]. For comparison, common phosphine ligands exhibit cone angles ranging from 87° for PH3 to 212° for extremely bulky ligands such as P(2,4,6-Me3C6H2)3 [12] [14].
The adamantyl groups in bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine are expected to produce exceptionally large cone angles, potentially exceeding those of tri(tert-butyl)phosphine (182°) [12] [14]. The spherical nature of adamantyl groups provides more effective steric shielding compared to planar or linear substituents, making them particularly valuable for applications requiring high steric protection [15] [16].
Computational studies using combined molecular mechanics and density functional theory approaches have been employed to accurately determine cone angles for bulky phosphine ligands [13] [17]. These calculations consider the lowest-energy conformer geometries and account for the van der Waals radii of the outermost atoms when determining the cone angle parameters [13]. For bis(adamantyl)phosphine fragments, the cone angles are expected to be among the largest reported for organophosphine ligands, reflecting the exceptional steric bulk of the adamantyl substituents [16] [18].
The electronic properties of phosphine ligands are commonly evaluated through Tolman Electronic Parameter (TEP) measurements, which utilize CO stretching frequencies in metal carbonyl complexes to assess donor strength [19] [20] [21]. In this methodology, the frequency of the A1 C-O vibrational mode in [LNi(CO)3] complexes provides a direct measure of the electron donating or withdrawing ability of the ligand L [20].
Adamantyl-substituted phosphines are expected to exhibit strong electron-donating character due to the electron-releasing properties of the adamantyl groups [15]. The polarizability inherent to large hydrocarbyl groups contributes to unexpected electron releasing character that can exceed other alkylphosphines [15]. Studies of tri(1-adamantyl)phosphine have demonstrated electronic donor properties that fall within ranges typically associated with N-heterocyclic carbenes, indicating exceptionally strong donor character [15].
For bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine, the CO stretching frequency analysis would be expected to reveal significantly reduced ν(CO) values compared to triphenylphosphine, indicating strong σ-donor capabilities [19] [21]. The presence of two phosphino centers connected through the ethylamine bridge may provide additional electronic effects through potential cooperative binding or electronic communication between the phosphorus centers [23].
The assessment of electronic donor strength through infrared spectroscopy provides valuable insights into the coordination behavior and catalytic performance of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine. These electronic properties, combined with the exceptional steric bulk, make this ligand particularly suitable for applications requiring both strong electron donation and significant steric protection around the metal center [15] [16].
The comprehensive analysis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine reveals a ligand system with exceptional steric and electronic properties. The molecular characterization data confirms the compound's identity with a molecular formula of C44H69NP2, molecular weight of 673.97 g/mol, and melting point range of 217-222°C [1] [2] [4]. The compound exists as a crystalline solid that is air-sensitive and insoluble in water, requiring careful handling under inert atmosphere conditions [4] [24].
The conformational analysis of the ethylamine bridging unit demonstrates significant structural flexibility, with N-C-C-P dihedral angles capable of adopting various orientations to accommodate different coordination modes. This flexibility, combined with relatively low rotational barriers, enables rapid conformational interconversion and adaptive coordination behavior [6] [7].
Steric parameter quantification through Tolman cone angle considerations indicates that the adamantyl substituents provide exceptional steric bulk, potentially exceeding cone angles of 180° and placing this ligand among the most sterically demanding phosphines reported [12] [14] [15]. The electronic donor strength assessment suggests strong σ-donor capabilities due to the electron-releasing adamantyl groups, with expected TEP values significantly lower than triphenylphosphine [19] [20] [21] [15].